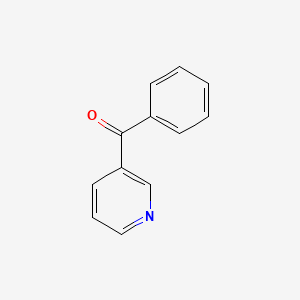
5-Carboxyfluorescein-N-Succinimidyl-Ester
Übersicht
Beschreibung
5-Carboxyfluorescein N-succinimidyl ester: is a fluorescent dye commonly used in biological and chemical research. It is a derivative of fluorescein, which is known for its bright green fluorescence. This compound is particularly valuable for its ability to covalently bind to amine groups on proteins and other biomolecules, making it an essential tool for labeling and tracking cells and molecules in various experimental settings .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Widely used for cell labeling and tracking in flow cytometry and fluorescence microscopy .
- Employed in cell proliferation assays to monitor cell division and migration .
Medicine:
- Utilized in diagnostic assays to detect specific biomolecules or cells .
- Applied in drug delivery research to track the distribution of drug carriers within biological systems .
Industry:
Wirkmechanismus
Target of Action
5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE) primarily targets intracellular molecules, notably lysine residues and other amine sources . It is a fluorescent cell staining dye that is used to label cells for various biological studies .
Mode of Action
5-FAM SE is cell permeable and covalently couples to its targets via its succinimidyl group . This covalent coupling allows the fluorescent dye to be retained within cells for extended periods .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5-FAM SE is the esterase-catalyzed hydrolysis of the compound. Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye .
Pharmacokinetics
The pharmacokinetic properties of 5-FAM SE are largely determined by its cell permeability and covalent binding to intracellular molecules. The compound’s ability to permeate cell membranes allows it to enter cells freely . Once inside the cell, it covalently binds to intracellular molecules, which prevents it from being easily removed or degraded .
Result of Action
The primary result of 5-FAM SE action is the generation of a highly fluorescent green dye within cells . This fluorescence can be used to track cell migration and proliferation, both in vitro and in vivo . The progressive halving of CFSE fluorescence within daughter cells following each cell division allows for the monitoring of cell proliferation .
Action Environment
The action of 5-FAM SE can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at temperatures below 0°C to maintain its stability . It should also be protected from light and moisture to prevent decomposition . High concentrations of 5-FAM SE can be toxic for cells , so optimal labeling conditions should be used to minimize toxicity while maximizing fluorescence .
Biochemische Analyse
Biochemical Properties
5-Carboxyfluorescein N-succinimidyl ester plays a crucial role in biochemical reactions due to its ability to covalently bind to primary amines in proteins and other biomolecules . This binding occurs through the succinimidyl ester group, which reacts with the amine groups of lysine residues in proteins . The resulting conjugates are highly stable and resistant to hydrolysis, making them ideal for long-term studies . 5-Carboxyfluorescein N-succinimidyl ester is commonly used to label antibodies, enabling their detection in various assays such as Western blotting, ELISA, and fluorescence microscopy .
Cellular Effects
5-Carboxyfluorescein N-succinimidyl ester has significant effects on various types of cells and cellular processes. When introduced into cells, it can influence cell function by labeling intracellular proteins and peptides . This labeling allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism . For example, 5-Carboxyfluorescein N-succinimidyl ester is often used to track lymphocyte migration and proliferation, providing insights into immune responses and cellular dynamics .
Molecular Mechanism
The molecular mechanism of 5-Carboxyfluorescein N-succinimidyl ester involves its ability to form covalent bonds with primary amines in biomolecules . This interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups of lysine residues . Once bound, the fluorescent properties of 5-Carboxyfluorescein N-succinimidyl ester allow researchers to visualize and track the labeled biomolecules . This mechanism is particularly useful in studying enzyme activity, protein-protein interactions, and cellular localization of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxyfluorescein N-succinimidyl ester can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light . While 5-Carboxyfluorescein N-succinimidyl ester is generally stable, prolonged exposure to harsh conditions can lead to degradation and loss of fluorescence . Long-term studies have shown that the compound can be retained within cells for extended periods, allowing researchers to monitor cellular processes over time .
Dosage Effects in Animal Models
The effects of 5-Carboxyfluorescein N-succinimidyl ester vary with different dosages in animal models. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity . At high doses, 5-Carboxyfluorescein N-succinimidyl ester can exhibit toxic effects, including cell death and disruption of cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling while minimizing adverse effects .
Metabolic Pathways
5-Carboxyfluorescein N-succinimidyl ester is involved in various metabolic pathways within cells. Once inside the cell, the compound can interact with intracellular enzymes and cofactors, influencing metabolic flux and metabolite levels . The covalent binding of 5-Carboxyfluorescein N-succinimidyl ester to proteins can also affect their activity and stability, further impacting cellular metabolism . These interactions provide valuable insights into the metabolic processes and regulatory mechanisms within cells .
Transport and Distribution
The transport and distribution of 5-Carboxyfluorescein N-succinimidyl ester within cells and tissues are critical for its effectiveness as a labeling reagent. The compound is cell-permeable and can diffuse across cell membranes to reach intracellular targets . Once inside the cell, 5-Carboxyfluorescein N-succinimidyl ester can be transported to various cellular compartments, depending on the presence of specific transporters and binding proteins . This distribution pattern allows researchers to study the localization and dynamics of labeled biomolecules .
Subcellular Localization
The subcellular localization of 5-Carboxyfluorescein N-succinimidyl ester is influenced by targeting signals and post-translational modifications of the labeled proteins . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the target protein . This localization is crucial for studying the function and activity of proteins within different cellular contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the ester linkage .
Industrial Production Methods: In an industrial setting, the production of 5-Carboxyfluorescein N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions:
Nucleophiles: Primary amines (e.g., lysine residues on proteins)
Solvents: Aqueous buffers (e.g., phosphate-buffered saline) or organic solvents (e.g., DMF, DMSO)
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH (pH 7-8)
Major Products: The major product of the reaction between 5-Carboxyfluorescein N-succinimidyl ester and a primary amine is a fluorescently labeled amide .
Vergleich Mit ähnlichen Verbindungen
6-Carboxyfluorescein N-succinimidyl ester: Similar in structure and function but differs in the position of the carboxyl group.
Carboxyfluorescein diacetate succinimidyl ester: Contains acetate groups that enhance cell permeability.
NHS-Fluorescein: Another amine-reactive derivative of fluorescein used for similar applications.
Uniqueness: 5-Carboxyfluorescein N-succinimidyl ester is unique due to its specific reactivity towards primary amines and its ability to form stable, covalent bonds with biomolecules. This stability makes it particularly valuable for long-term cell tracking and labeling studies .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIDMICWWDIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376328 | |
| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-80-7 | |
| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


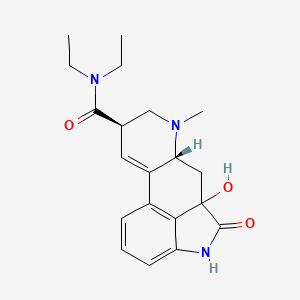
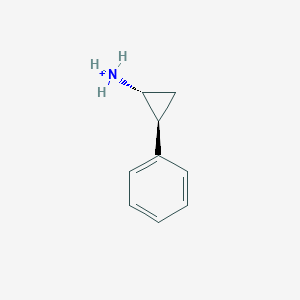
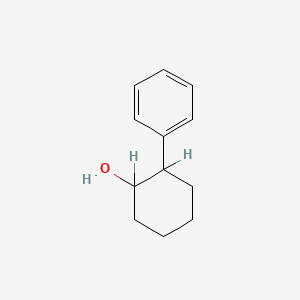

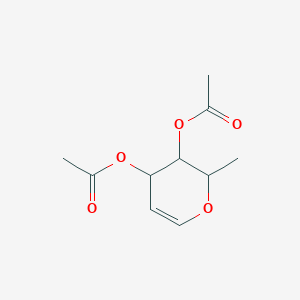




![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)

